molecular formula C22H28F3N3O5S B12626875 C22H28F3N3O5S

C22H28F3N3O5S

Cat. No.: B12626875
M. Wt: 503.5 g/mol
InChI Key: ZDLBBSYEAXRUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)acetamide methanesulfonate involves multiple stepsThe phenoxy group is then attached, and the final step involves the addition of the methanesulfonate group.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)acetamide methanesulfonate: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-phenoxy-N-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)acetamide methanesulfonate: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)acetamide methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-phenoxy-N-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)acetamide methanesulfonate include:

Uniqueness

The uniqueness of 2-phenoxy-N-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)acetamide methanesulfonate The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C22H28F3N3O5S

Molecular Weight

503.5 g/mol

IUPAC Name

ethyl 4-(4-cyclohexyl-5,7,8-trifluoro-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C22H28F3N3O5S/c1-2-33-22(30)27-10-8-26(9-11-27)21(29)15-16(23)18(25)20-19(17(15)24)28(12-13-34(20,31)32)14-6-4-3-5-7-14/h14H,2-13H2,1H3

InChI Key

ZDLBBSYEAXRUIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3C4CCCCC4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.